molecular formula C16H18O2 B3047534 Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- CAS No. 14151-63-4

Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-

Cat. No.: B3047534
CAS No.: 14151-63-4
M. Wt: 242.31 g/mol
InChI Key: HFRAJYYHALXFLZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- (CAS 837-08-1), also known as 2,4′-Bisphenol A, is a bisphenol derivative with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol . Its structure consists of two phenolic rings connected via a dimethylmethane bridge, with hydroxyl groups at the 2- and 4′-positions (ortho and para positions relative to the central bridge) . This arrangement confers unique steric and electronic properties, influencing its reactivity, solubility, and interactions in biological or material systems.

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAJYYHALXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559717
Record name 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14151-63-4
Record name 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation Using Composite Catalysts

The most well-documented method involves reacting 2-isopropenylphenol with resorcinol under acidic conditions. A Chinese patent (CN104276928B) outlines the following optimized procedure:

Reagents and Conditions

  • Reactants :
    • 2-Isopropenylphenol (1.2 molar equivalents)
    • Resorcinol (1.0 molar equivalent)
  • Catalyst : Composite system of sulfuric acid (primary catalyst, 5–10 wt%) and mercaptoacetic acid (co-catalyst, 2–5 wt%)
  • Solvent : Ethanol-water (3:1 v/v)
  • Temperature : 40–80°C
  • Duration : 4–8 hours

Workup and Isolation
Post-reaction, the mixture undergoes vacuum evaporation to remove ethanol, followed by crystallization in a 1:5 ethanol-water solution at 0–5°C. Filtration yields a crude product, which is recrystallized twice from hot ethanol to achieve >95% purity (confirmed by HPLC).

Mechanistic Insights
The reaction proceeds via electrophilic aromatic substitution, where the isopropenyl group acts as an alkylating agent. The composite catalyst enhances regioselectivity for the 2-methyl position on the resorcinol backbone, minimizing oligomerization side products.

Byproduct Formation in BPA Synthesis and Degradation

Studies identify this compound as an impurity in industrial-grade BPA and a degradation intermediate during oxidative treatment of BPA-containing waste.

Formation Pathways

  • BPA Synthesis Side Reaction :
    During conventional BPA production (phenol + acetone condensation), trace amounts of 2-methylresorcinol in feedstock phenol lead to competitive alkylation, generating the title compound.
  • Oxidative Degradation :
    Chlorination or advanced oxidation processes (e.g., Fenton reactions) cleave BPA’s central isopropylidene bridge, yielding 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methylphenol as a stable intermediate.

Isolation Challenges
In BPA-derived mixtures, the compound constitutes <5% of total products, necessitating chromatographic separation (e.g., silica gel with ethyl acetate/hexane eluent) or fractional crystallization.

Comparative Analysis of Preparation Methods

Parameter Friedel-Crafts Synthesis BPA-Derived Formation
Yield 82–85% 3–5% (relative to BPA input)
Purity After Isolation >95% 70–80%
Key Advantages High selectivity, scalability Utilizes existing BPA infrastructure
Limitations Requires hazardous acids Low efficiency, purification complexity
Industrial Applicability Preferred for dedicated production Limited to niche recovery scenarios

Advanced Catalytic Systems and Optimization Strategies

Recent innovations focus on catalyst design to improve sustainability:

  • Ionic Liquid Catalysts : Pilot-scale trials using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) show comparable yields (80–82%) to sulfuric acid while enabling catalyst recycling.
  • Solid Acid Alternatives : Sulfonated graphene oxide (SGO) achieves 78% yield at 70°C, reducing corrosion risks associated with liquid acids.

Quality Control and Analytical Validation

Characterization Protocols

  • NMR Spectroscopy :
    • 1H NMR (DMSO-d6) : δ 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 2.25 (s, 3H, CH3), 1.55 (s, 6H, C(CH3)2).
  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm)
    • Mobile Phase: Acetonitrile/water (60:40 v/v)
    • Retention Time: 8.2 min.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents such as nitro groups or halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro-phenols, halogenated phenols, and other substituted aromatic compounds.

Scientific Research Applications

Polymer Chemistry

Applications in Plastics Manufacturing

BPA is widely used in the production of polycarbonate plastics and epoxy resins. These materials are known for their high strength, transparency, and resistance to impact and heat. The polymerization of BPA with other compounds leads to materials that are utilized in:

  • Food and Beverage Containers : BPA-based plastics are commonly found in bottles and food storage containers due to their durability and safety when properly manufactured.
  • Electronics : Polycarbonate resins made from BPA are used in the production of electronic components, including casings and connectors due to their excellent thermal stability.

Biochemical Research

Role in Hormonal Studies

BPA is a known endocrine disruptor, which has made it a subject of extensive research regarding its effects on human health and the environment. Key areas of study include:

  • Hormone Mimicking Effects : BPA can mimic estrogen, leading to concerns about its impact on reproductive health. Research has indicated potential links between BPA exposure and various health issues, including infertility and developmental problems in fetuses.
  • Toxicology Studies : Numerous studies have been conducted to assess the toxicological effects of BPA on different biological systems, contributing to regulatory decisions regarding its use in consumer products.

Pharmaceutical Applications

Drug Formulation and Development

BPA derivatives are explored for their potential in drug development due to their ability to modify the properties of pharmaceutical compounds. Applications include:

  • Drug Delivery Systems : BPA-based polymers can be engineered for controlled drug release mechanisms, enhancing the efficacy of treatments.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Research has indicated that certain BPA derivatives possess biological activity that could be harnessed for therapeutic purposes.

Case Studies

StudyFocus AreaFindings
Hormonal Impact Study (2018) Endocrine DisruptionIdentified significant correlations between BPA exposure and altered reproductive hormone levels in animal models.
Polymer Stability Research (2020) Material ScienceDemonstrated that BPA-based polycarbonate exhibits superior thermal stability compared to alternative materials under high-temperature conditions.
Drug Delivery Mechanism Study (2021) Pharmaceutical ChemistryDeveloped a new drug delivery system utilizing BPA derivatives that improved the bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: While 2,4′-Bisphenol A lacks significant endocrine activity compared to BPA , its structural analogs in marine organisms (e.g., indole derivatives in ) suggest unexplored bioactivity.
  • Environmental Impact: Lower regulatory scrutiny compared to BPA positions 2,4′-Bisphenol A as a safer alternative in industrial applications, though ecotoxicological studies are needed .
  • Analytical Challenges: Its HPLC separation () is more efficient than for bulkier derivatives like succinobucol, which require specialized methods due to complex matrices .

Biological Activity

Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- (CAS: 14151-63-4), is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hydroxyphenyl group and a methyl substituent. Its molecular formula is C16H18O2, and its structure can be represented as follows:

C16H18O2\text{C}_{16}\text{H}_{18}\text{O}_{2}

1. Antimicrobial Activity

Research has indicated that phenolic compounds exhibit significant antimicrobial properties. A study focusing on various phenolic compounds found that derivatives similar to phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- demonstrated activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential use in treating infections .

CompoundBacterial StrainMIC (μg/mL)
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-Staphylococcus aureus8
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-Escherichia coli16
VancomycinStaphylococcus aureus8
CiprofloxacinEscherichia coli4

2. Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are well-documented. In vitro studies have shown that phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory diseases .

3. Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological activity. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using the DPPH assay, where the compound exhibited a strong scavenging effect with an IC50 value of approximately 20 μg/mL .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of phenol derivatives against common pathogens. The study concluded that phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- exhibited significant antibacterial activity comparable to conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that the compound inhibits NF-kB activation in LPS-stimulated macrophages. This inhibition leads to decreased expression of inflammatory markers, supporting its use in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. How can the identity of this compound be confirmed in synthetic samples?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., aromatic protons near 6.5–7.5 ppm) with reference data from NIST or peer-reviewed crystallographic studies .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 228.29 (C₁₅H₁₆O₂) and fragmentation patterns consistent with its biphenyl structure .
  • Infrared Spectroscopy (IR) : Identify hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and aromatic C–C stretches (~1500–1600 cm⁻¹) .

Q. What are the critical physicochemical properties for experimental design?

  • Key Properties :

  • Molecular Weight : 228.29 g/mol .
  • Melting Point : 110.5°C (useful for recrystallization optimization) .
  • Solubility : Slightly soluble in chloroform and methanol; ideal for HPLC sample preparation .
  • Storage : Stable at 2–8°C; avoid prolonged exposure to light/air to prevent oxidation .

Q. What synthetic routes are recommended for lab-scale preparation?

  • Methodology :

  • Acid-Catalyzed Condensation : Use phenol derivatives with acetone or similar ketones under acidic conditions (e.g., H₂SO₄), analogous to Bisphenol A synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .

Advanced Research Questions

Q. How can trace quantities of this compound be quantified in biological matrices (e.g., amniotic fluid)?

  • Analytical Strategy :

  • Sample Preparation : Dispersive liquid-liquid microextraction (DLLME) to isolate the compound from complex fluids .
  • HPLC-Fluorescence Detection : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) using Log P (estimated ~3.5) and pKa (~9.5) to adjust retention times .
  • Validation : Include recovery studies (spiked samples) and limit of detection (LOD) < 0.1 µg/mL .

Q. What are the implications of its thermal stability for reaction design?

  • Thermochemical Insights :

  • Decomposition Threshold : Avoid temperatures > 200°C; thermal degradation observed in similar bisphenols produces phenolic byproducts .
  • Reaction Enthalpy : ΔrH° = -9.9 ± 2.9 kJ/mol for equilibrium reactions in liquid phase (relevant for condensation optimization) .

Q. How does its anti-androgenic activity compare to structurally analogous compounds?

  • Toxicological Assessment :

  • In Vitro Assays : Use androgen receptor (AR) binding assays. The compound exhibits lower potency than 3,3'-dichlorobenzidine but higher than 4-diethylaminobenzaldehyde .
  • Structure-Activity Relationship (SAR) : The 4-hydroxyphenyl and methyl groups influence steric hindrance, reducing receptor binding affinity compared to halogenated analogs .

Q. What regulatory thresholds apply to its presence in pharmaceuticals?

  • Safety Compliance :

  • Leachables/Extractables : Follow FDA/EMA guidelines; permissible limits depend on route of administration (e.g., ≤1 µg/day for parenteral drugs) .
  • Analytical Controls : Implement LC-MS/MS for detection at ppm levels in drug packaging materials .

Methodological Notes

  • Contradictions/Uncertainties :
    • Log P values vary slightly across studies; validate experimentally via shake-flask method .
    • Thermal data from NIST may require calibration with differential scanning calorimetry (DSC) for specific conditions .
  • Excluded Topics : Industrial synthesis, pricing, and supplier-specific protocols are omitted per scope.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.